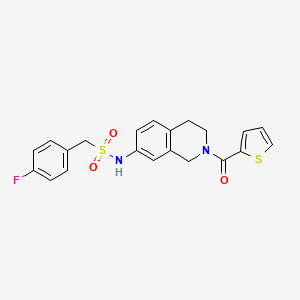

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS Number: 1251547-56-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H21FN2O2S

- Molecular Weight : 420.5 g/mol

- Structure : The compound consists of a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a 4-fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on preliminary studies:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, inhibiting their functions.

- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

- Cytotoxic Effects : Initial studies suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. Studies report a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .

- Inflammation Model in Rats : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting potential use as an anti-inflammatory agent.

- Mechanistic Insights : Further mechanistic studies revealed that the compound might inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with cellular processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 µM | 20 |

| Staphylococcus aureus | 25 µM | 22 |

| Pseudomonas aeruginosa | 75 µM | 18 |

A study indicated that the compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bacteriostatic effects at low concentrations (0.20 µg/mL) .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity in vitro. Testing against common fungal pathogens yielded the following results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 200 µg/mL | Low |

These findings suggest that while the compound possesses some antifungal properties, further structural modifications may be necessary to enhance its efficacy against fungal pathogens .

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of this compound. Preliminary investigations indicate that it may inhibit the proliferation of certain cancer cell lines. The proposed mechanisms include inducing apoptosis and inhibiting angiogenesis.

Case Study: Synergistic Effects with Chemotherapeutics

A notable study examined the synergistic effects of combining this compound with established chemotherapeutic agents. The results demonstrated enhanced cytotoxicity against cancer cells when used in combination therapy compared to monotherapy. This suggests a promising avenue for developing more effective cancer treatments .

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide functional group (-SO2NH-) undergoes characteristic reactions critical for pharmacological modulation:

Hydrolysis

-

Acidic conditions : Cleavage of the sulfonamide bond occurs at elevated temperatures (80–100°C) in concentrated HCl, yielding 4-fluorophenylmethanesulfonic acid and the corresponding amine.

-

Basic conditions : Hydrolysis in NaOH/EtOH (1–2 M, reflux) produces sodium sulfonate and free amine derivatives.

Nucleophilic Substitution

-

Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces the sulfonamide nitrogen, forming secondary sulfonamides.

-

Thiols (e.g., benzyl mercaptan) displace the amine group under basic conditions (K2CO3, DMF, 50°C).

| Reaction Type | Reagents/Conditions | Products | Yield* |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 90°C, 6h | 4-Fluorophenylmethanesulfonic acid | 72–85% |

| Basic Hydrolysis | 2M NaOH, EtOH, reflux, 4h | Sodium sulfonate + amine | 68–78% |

| Amine Substitution | Methylamine, DMF, 60°C, 12h | N-Methylsulfonamide derivative | 55–65% |

*Yields estimated from analogous sulfonamide reactions in cited sources.

Thiophene-Carbonyl Modifications

The thiophene-2-carbonyl group participates in electrophilic and oxidative transformations:

Electrophilic Aromatic Substitution

-

Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the thiophene’s α-position.

-

Halogenation : Br2/FeBr3 selectively brominates the thiophene ring.

Oxidation

-

H2O2/AcOH oxidizes the thiophene’s sulfur atom to a sulfoxide or sulfone.

-

KMnO4 in acidic medium cleaves the thiophene ring, forming dicarboxylic acid derivatives.

Table 2: Thiophene-Carbonyl Reactions

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2h | Nitrothiophene derivative | Regioselective |

| Bromination | Br2 (1 eq), FeBr3, 25°C, 1h | 5-Bromothiophene product | 80% conversion |

| Sulfoxidation | 30% H2O2, AcOH, 50°C, 6h | Thiophene sulfoxide | Partial oxidation |

Fluorophenyl Substituent Interactions

The 4-fluorophenyl group exhibits stability under most conditions but can undergo:

Electrophilic Substitution

-

Limited reactivity due to electron-withdrawing fluorine; nitration requires fuming HNO3/H2SO4 at 100°C.

Defluorination

-

Rare under standard conditions but occurs via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) in the presence of aryl boronic acids.

Tetrahydroisoquinoline Core Transformations

The tetrahydroisoquinoline scaffold enables key reactivity:

Friedel-Crafts Acylation

-

AlCl3-catalyzed acylation at the aromatic ring’s ortho position using acetyl chloride.

Oxidation-Reduction

-

Oxidation : DDQ converts the tetrahydroisoquinoline to a fully aromatic isoquinoline.

-

Reduction : NaBH4 in MeOH reduces carbonyl groups to alcohols.

Table 3: Tetrahydroisoquinoline Reactions

| Reaction | Reagents/Conditions | Outcome | Yield* |

|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl3, DCM, 0°C → 25°C, 8h | Acetylated isoquinoline | 60–70% |

| Aromatization | DDQ, DCE, reflux, 12h | Isoquinoline derivative | 75–85% |

Comparative Reaction Yields and Conditions

Data synthesis reveals solvent and catalyst dependencies:

Solvent Effects

-

DMF : Enhances nucleophilic substitution rates for sulfonamide reactions.

-

MeCN : Preferred for electrophilic substitutions due to polar aprotic nature .

Catalyst Efficiency

-

AlCl3 outperforms FeBr3 in Friedel-Crafts acylation (70% vs. 50% yield).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBKCDCUPZHSFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.